molecular formula C18H19ClFN3O3S B2928122 N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide CAS No. 866131-34-2

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide

Cat. No.: B2928122
CAS No.: 866131-34-2
M. Wt: 411.88
InChI Key: NJDZIOFHTQRDDB-UHFFFAOYSA-N
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Description

“N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)acetamide” is a chemical compound with the molecular formula C14H13ClN2O3S . It has an average mass of 324.783 Da and a monoisotopic mass of 324.033539 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a chlorophenyl group, and an acetamide group attached to a fluorophenyl group . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point, vapour pressure, and enthalpy of vaporization are not specified in the available sources . The compound has a refractive index of 1.652 . It has a polar surface area of 84 Å2 and a molar volume of 223.6±3.0 cm3 .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives play a crucial role in the design of drugs due to their presence in a wide range of therapeutic agents. These compounds exhibit various pharmacological activities, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The flexibility of the piperazine ring allows for modifications that can significantly influence the medicinal potential of the resulting molecules. Research highlights the importance of exploring piperazine-based molecules for designing novel treatments across different disease domains. The adaptability of piperazine compounds suggests their potential in discovering drug-like elements for various therapeutic needs, advocating for further investigations into this chemical structure (Rathi et al., 2016).

Sulfonamide-Based Drug Development

Sulfonamides represent another critical class in drug development, featuring prominently in many clinically used drugs for a range of conditions, from diuretics and antiepileptics to antipsychotic and anti-inflammatory agents. The diversity of sulfonamide applications underlines their utility in designing drugs with specific target profiles, including carbonic anhydrase inhibitors and receptor tyrosine kinase inhibitors for cancer treatment. This versatility demonstrates the ongoing need for novel sulfonamides in addressing unmet therapeutic needs and highlights the potential of this group in future drug discovery efforts (Carta et al., 2012).

Role of Arylcycloalkylamines in D2-like Receptor Affinity

The study of arylcycloalkylamines, such as phenyl piperidines and piperazines, has shown that these pharmacophoric groups can enhance the potency and selectivity of binding affinity at D2-like receptors. This research underscores the significance of understanding the contributions of various pharmacophoric groups in designing agents with specific receptor affinities, offering insights into developing targeted therapies for conditions involving D2-like receptors (Sikazwe et al., 2009).

Metabolism and Toxicity of Drug Molecules

Understanding the metabolism and potential toxicity of drug molecules is paramount in the development of safe and effective treatments. Studies focusing on the metabolism of compounds like paracetamol highlight the importance of considering various factors, including genetic differences, that can influence drug safety and efficacy. Such research is critical in optimizing drug use to prevent overdose and maximize therapeutic effects while minimizing the risk of toxicity (Zhao & Pickering, 2011).

Properties

IUPAC Name

N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O3S/c1-13(24)21-15-4-7-18(17(20)12-15)22-8-10-23(11-9-22)27(25,26)16-5-2-14(19)3-6-16/h2-7,12H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDZIOFHTQRDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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